

Preclinical research findings on SR9009.

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An In-depth Technical Guide to Preclinical Research on SR9009

Introduction

SR9009, also known as Stenabolic, is a synthetic small molecule that has garnered significant attention in preclinical research for its wide range of metabolic and anti-proliferative effects. It was initially developed as a specific agonist for the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2), which are critical components of the core circadian clock machinery.[1][2] These receptors act as transcriptional repressors, linking circadian rhythms to metabolic pathways.[3] Preclinical investigations have explored the therapeutic potential of SR9009 in metabolic diseases, sleep disorders, and various forms of cancer.[4][5][6] However, emerging evidence also indicates that SR9009 can exert biological effects through mechanisms independent of REV-ERB, a critical consideration for its development as a therapeutic agent.[7] [8][9] This guide provides a comprehensive overview of the preclinical findings on SR9009, detailing its mechanisms of action, summarizing quantitative data, outlining experimental protocols, and visualizing key pathways.

Mechanism of Action REV-ERB-Dependent Pathway

SR9009's primary characterized mechanism is the activation of REV-ERBα and REV-ERBβ. [10] As transcriptional repressors, REV-ERBs play a pivotal role in the negative feedback loop of the molecular clock. They repress the transcription of key clock genes, including Bmal1 (Brain and Muscle ARNT-Like 1) and Clock.[10] By binding to and activating REV-ERBs, SR9009 enhances this repression, thereby altering the expression patterns of core clock genes

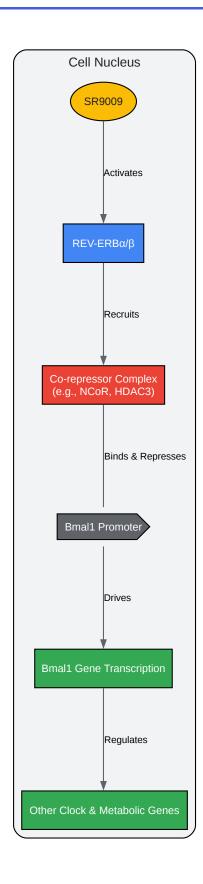






and influencing circadian behavior.[10][11] This modulation of the central clock machinery extends to the regulation of a wide array of metabolic genes in tissues such as the liver, skeletal muscle, and adipose tissue, leading to increased energy expenditure.[1][10]





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Caption: REV-ERB-dependent mechanism of SR9009 action.

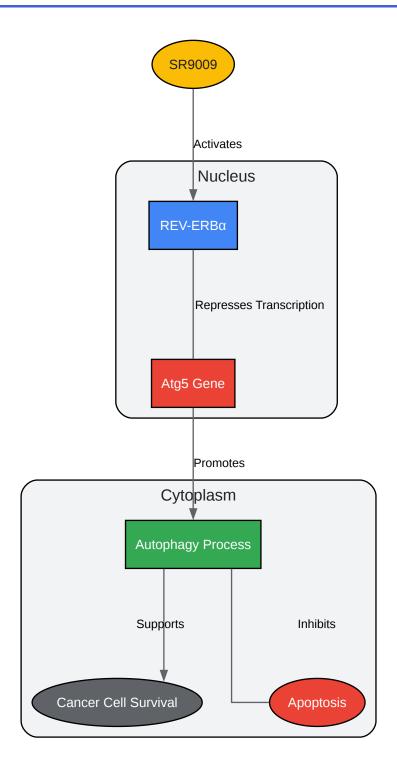


REV-ERB-Independent Pathways

Several studies have demonstrated that SR9009 can elicit biological responses even in cells lacking both REV-ERB α and REV-ERB β .[7][8][12] These findings suggest the existence of alternative targets and pathways.

- NRF2 Pathway Activation: In the context of cellular senescence and ischemic injury, SR9009 has been shown to activate the Nuclear factor erythroid-2-related factor 2 (NRF2) pathway.
 [13][14] This activation leads to the upregulation of antioxidant enzymes like heme oxygenase 1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which in turn reduces reactive oxygen species (ROS) levels. By mitigating oxidative stress, SR9009 can suppress the senescence-associated secretory phenotype (SASP) and protect against cellular damage.[13][14]
- LXRα/FOXM1 Pathway in Prostate Cancer: Research in prostate cancer models indicates
 that SR9009's anti-cancer effects are not rescued by REV-ERB knockdown. Instead,
 SR9009 appears to act as an agonist for Liver X receptor α (LXRα), leading to the
 downregulation of the FOXM1 pathway and its target genes involved in cell cycle
 progression.[15]
- Autophagy Inhibition: A key mechanism in SR9009's anti-cancer activity is the inhibition of autophagy.[4][16][17] In small-cell lung cancer (SCLC), this effect is mediated by REV-ERBα directly repressing the core autophagy gene Atg5.[4][17] In multiple myeloma, SR9009 suppresses autophagy and lipogenesis, showing a synergistic effect with proteasome inhibitors.[18] This disruption of autophagy, a critical process for cancer cell survival, leads to apoptosis.[16]





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Caption: SR9009 anti-cancer mechanism via autophagy inhibition.

Summary of Quantitative Preclinical Data



The following tables summarize key quantitative findings from various preclinical studies on SR9009.

Table 1: In Vitro Efficacy

Cell Line	Assay Type	Endpoint	IC50 / Concentration	Reference(s)
HEK293	REV-ERBα/β Co- transfection	Repressor Activity	α: 670 nM, β: 800 nM	[10]
HepG2	Gene Expression	BMAL1 mRNA Suppression	REV-ERBα/β- dependent	[10][11]
SCLC (H69, H446)	Cytotoxicity	Cell Viability	Dose-dependent cytotoxicity	[4]
Glioblastoma (T98G)	Cytotoxicity	Cell Viability	Significant reduction at 20 µM	[19][20]
Human Dermal Fibroblasts	Senescence	SASP Suppression	Effective at 10 μΜ	[13]

Table 2: In Vivo Metabolic Effects in Mice

Mouse Model	Dosing Regimen	Key Findings	Reference(s)
Diet-Induced Obese	100 mg/kg, i.p., b.i.d.	Decreased fat mass; improved dyslipidemia & hyperglycemia.	[11]
ob/ob (leptin deficient)	(Not specified dose), 12 days	Suppressed weight gain.	[10]
Constant Light- Exposed	Low-dose (unspecified)	Mitigated weight gain and insulin resistance.	[21]

Table 3: In Vivo CNS & Behavioral Effects in Mice



Condition	Dosing Regimen	Key Findings	Reference(s)
Constant Darkness	100 mg/kg, i.p. (single dose)	Loss of subsequent active period; altered hypothalamic clock gene expression.	[10]
Light:Dark Cycle	100 mg/kg, i.p. (single dose)	1-3 hour delay in onset of nocturnal activity.	[10]
Sleep/Wake Study	100 mg/kg, i.p.	Increased wakefulness; decreased SWS and REM sleep when dosed at ZT6.	[5]

Table 4: In Vivo Anti-Cancer Effects in Mice

Cancer Model	Dosing Regimen	Key Findings	Reference(s)
SCLC Xenograft	50 mg/kg, i.p., every 2 days	Marked tumor growth inhibition in chemosensitive & chemoresistant models.	[4]
Glioblastoma	100 mg/kg or 200 mg/kg, i.p.	Suppressed tumor growth; improved survival.	[16][22]
Multiple Myeloma Xenograft	(Not specified), i.p.	Synergistic effect with bortezomib.	[18][23]
Prostate Cancer (22RV1)	(Not specified), i.p.	Restrained tumor growth; inhibited FOXM1 expression.	[15]

Experimental Protocols



Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols derived from published preclinical studies on SR9009.

In Vitro Cell-Based Assays

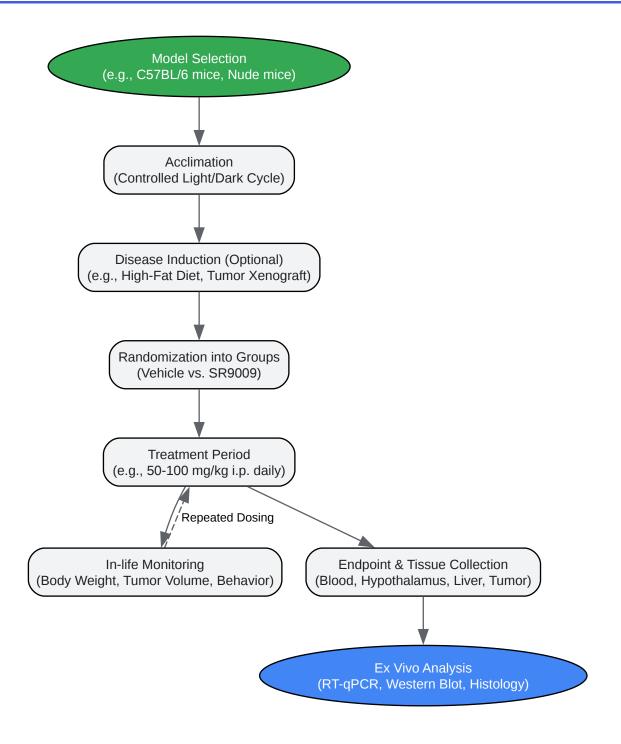
- · Cell Lines:
 - Metabolism/Clock: HepG2 (human liver carcinoma), HEK293 (human embryonic kidney).
 [10]
 - Oncology: H69, H446 (SCLC), T98G (human glioblastoma), 22RV1 (prostate cancer).[4]
 [15][20]
 - Senescence: Human Dermal Fibroblasts (HDFs).[13]
- Culture Conditions: Cells are typically maintained in standard media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO₂.
- SR9009 Treatment: SR9009 is dissolved in DMSO to create a stock solution. For experiments, it is diluted in culture media to final concentrations typically ranging from 1 μM to 20 μM.[4][13][19] Control cells are treated with an equivalent volume of DMSO.
- Analysis:
 - Cytotoxicity: Assessed using assays like CCK-8 or MTT after 48-72 hours of treatment.[4]
 - Gene Expression: RNA is extracted, reverse-transcribed to cDNA, and analyzed by real-time quantitative PCR (RT-qPCR) to measure the expression of target genes (e.g., BMAL1, ATG5, FOXM1).[4][10][15]
 - Apoptosis: Detected by flow cytometry using Annexin V/PI staining or by Western blot for cleaved caspase-3.[4]
 - Autophagy: Monitored by observing LC3-I to LC3-II conversion via Western blot or by quantifying autophagosomes.[16]



In Vivo Animal Studies

- Animal Models:
 - Male C57BL/6 mice (8-10 weeks old) are commonly used for circadian and metabolic studies.[10]
 - BALB/c nude mice are used for subcutaneous xenograft models of cancer.[4]
- Housing: Mice are housed under controlled temperature and lighting conditions (e.g., 12h:12h light:dark cycle), with ad libitum access to food and water.[10]
- SR9009 Administration:
 - Vehicle: A common vehicle for SR9009 is a solution of DMSO, Cremophor EL, and saline.
 - Route and Dosage: Administration is typically via intraperitoneal (i.p.) injection. Doses range from 50 mg/kg to 100 mg/kg, administered once or twice daily.[4][10]
- Experimental Procedures:
 - Circadian Rhythm: Locomotor activity is monitored using running wheels. For gene expression, animals are sacrificed at specific circadian times (e.g., CT0, CT6, CT12, CT18), and tissues like the hypothalamus are collected for RT-qPCR analysis.[10]
 - Cancer Xenografts: Cancer cells (e.g., 1 x 10⁷ SCLC cells) are injected subcutaneously.
 When tumors reach a specified volume (e.g., 100 mm³), mice are randomized into treatment and control groups. Tumor volume is measured regularly.[4]
 - Metabolic Studies: Mice are fed a high-fat diet to induce obesity. Body weight, fat mass, and plasma levels of glucose, insulin, and lipids are monitored throughout the treatment period.[10]





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